molecular formula C7H12N2O4 B590311 N-Acetyl-N-methylglycylglycine CAS No. 137856-25-8

N-Acetyl-N-methylglycylglycine

Cat. No.: B590311
CAS No.: 137856-25-8
M. Wt: 188.183
InChI Key: XAKFGGQBSKYESB-UHFFFAOYSA-N
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Description

N-Acetyl-N-methylglycylglycine is a modified dipeptide derivative of glycine, featuring an acetyl group and a methyl group on the terminal nitrogen atom. This structure enhances its stability and modulates physicochemical properties compared to unmodified glycine or glycylglycine. The compound’s modifications likely influence solubility, metabolic resistance, and biological interactions .

Properties

CAS No.

137856-25-8

Molecular Formula

C7H12N2O4

Molecular Weight

188.183

IUPAC Name

2-[[2-[acetyl(methyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C7H12N2O4/c1-5(10)9(2)4-6(11)8-3-7(12)13/h3-4H2,1-2H3,(H,8,11)(H,12,13)

InChI Key

XAKFGGQBSKYESB-UHFFFAOYSA-N

SMILES

CC(=O)N(C)CC(=O)NCC(=O)O

Synonyms

Glycine, N-(N-acetyl-N-methylglycyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-Acetyl-N-methylglycylglycine with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C7H12N2O4 (inferred) ~188.18 (calculated) Acetyl, methyl, glycylglycine backbone
N-Acetylglycylglycine C6H10N2O4 174.15 Acetyl, glycylglycine backbone
N-Benzoylglycylglycine C11H12N2O4 236.22 Benzoyl, glycylglycine backbone
Glycylglycine (unmodified) C4H8N2O3 132.12 No substituents
N,N-Dimethylglycine C4H9NO2 103.12 Two methyl groups on glycine

Key Observations :

  • Substituent Effects : The addition of a methyl group in this compound increases molecular weight compared to N-Acetylglycylglycine, likely reducing water solubility due to enhanced hydrophobicity. In contrast, N-Benzoylglycylglycine’s bulkier benzoyl group further decreases solubility but may improve lipid membrane permeability .

Physicochemical Properties

Solubility and Stability
  • N-Acetylglycylglycine: Polar due to the acetyl group and glycylglycine backbone; soluble in aqueous buffers. Acetylation protects against aminopeptidase degradation .
  • This compound : Methylation likely reduces solubility compared to N-Acetylglycylglycine but enhances metabolic stability by sterically hindering enzymatic cleavage .
  • N-Benzoylglycylglycine : Low aqueous solubility due to the hydrophobic benzoyl group; may require organic solvents for dissolution .
Optical Activity
  • N-Acetylglycylglycine is achiral, as confirmed by its "NONE" optical activity designation . This compound is also expected to lack chirality unless asymmetric centers are introduced.

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